

(Rac)-Lisafoclax: A Technical Overview of a Novel BCL-2 Inhibitor

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Compound of Interest

Compound Name: (Rac)-Lisafoclax

Cat. No.: B12304416

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Introduction

(Rac)-Lisafoclax, also known as APG-2575, is a novel, orally bioavailable, and potent selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.^{[1][2]} As a BH3 mimetic, it is designed to restore the natural process of programmed cell death (apoptosis) in cancer cells where BCL-2 is overexpressed. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data of **(Rac)-Lisafoclax**.

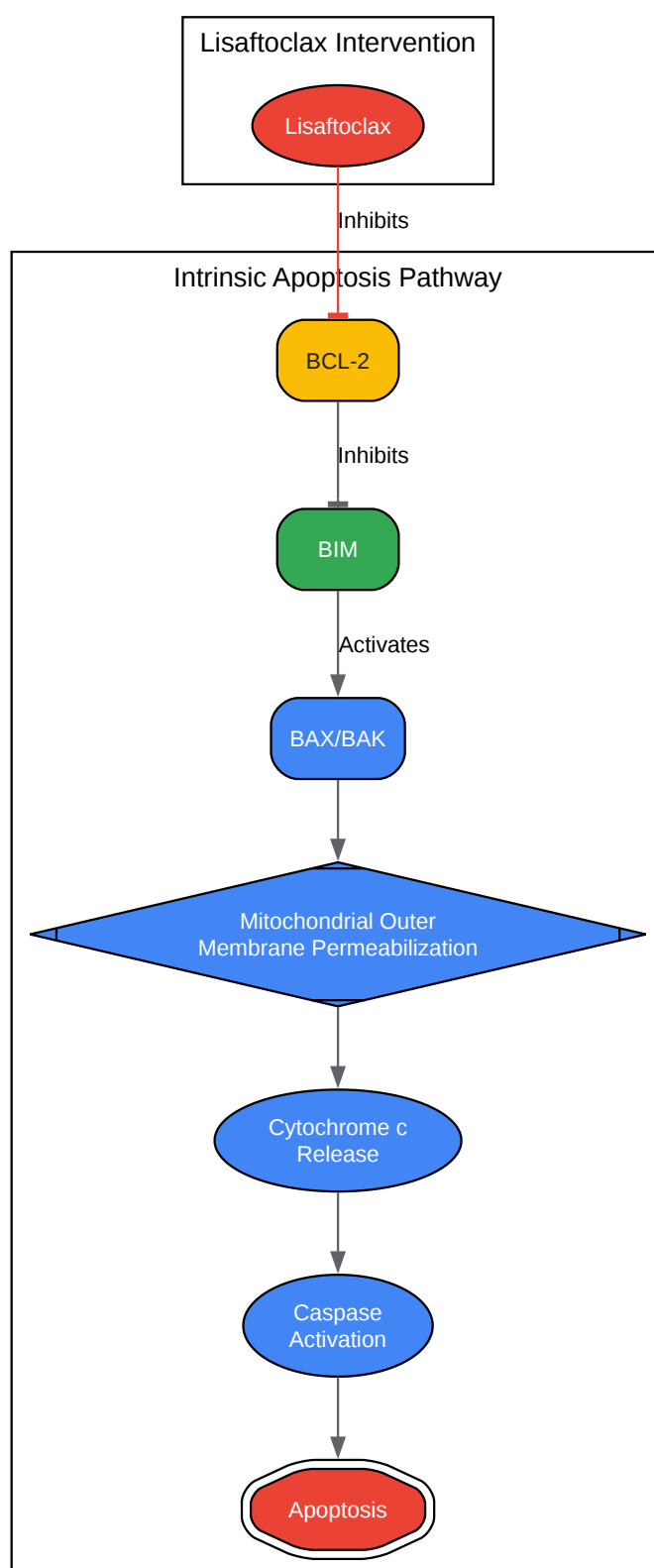
Chemical Structure and Properties

(Rac)-Lisafoclax is a complex small molecule with the chemical formula C₄₅H₄₈ClN₇O₈S.^[3] Its structure is characterized by a central benzamide core with multiple substituted ring systems.

Property	Value	Source
Molecular Formula	C45H48ClN7O8S	PubChem[3]
Molecular Weight	882.4 g/mol	PubChem[3]
IUPAC Name	4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl)methyl]piperazin-1-yl]-N-[4-(1,4-dioxan-2-ylmethylamino)-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide	PubChem[3]
CAS Number	2651980-10-6	MedchemExpress.com[2]
Appearance	Light yellow to yellow solid	MCE

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

(Rac)-Lisafoclax functions as a selective BCL-2 inhibitor, disrupting the protein-protein interaction between BCL-2 and pro-apoptotic proteins like BIM. In many hematologic malignancies, the overexpression of BCL-2 sequesters pro-apoptotic proteins, preventing the initiation of apoptosis. By binding to the BH3-binding groove of BCL-2 with high affinity, Lisafoclax displaces BIM, which can then activate the pro-apoptotic effector proteins BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptotic cell death.



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Figure 1: Signaling pathway of Lisoftoclax-induced apoptosis.

Preclinical and Clinical Data

(Rac)-Lisafoclax has demonstrated robust anti-tumor activity in a range of preclinical models and has shown promising efficacy and a manageable safety profile in clinical trials for various hematologic malignancies.

Preclinical Activity

Parameter	Value	Cell Line/Model	Source
BCL-2 Binding Affinity (Ki)	< 0.1 nmol/L	Biochemical Assay	AACR Journals[4]
IC50 (BCL-2 dependent)	5.5 nM	RS4;11 cells	MedchemExpress.com[5]
IC50 (BCL-xl dependent)	6.4 nM	Molm13 cells	MedchemExpress.com[5]

Clinical Efficacy

Indication	Treatment Regimen	Overall Response Rate (ORR)	Source
Relapsed/Refractory CLL/SLL	Monotherapy	63.6%	PubMed Central[1]
Relapsed/Refractory CLL	Monotherapy (400, 600, 800 mg)	73.3%	ASH Publications[6]
Treatment-Naïve MDS/CMML	Combination with Azacitidine	64%	PR Newswire[7]
Relapsed/Refractory AML	Combination with Azacitidine	39% - 50%	PR Newswire[7]
Treatment-Naïve WM	Combination with Ibrutinib	90.9%	PR Newswire[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of scientific findings. Below are representative protocols for assays used to characterize **(Rac)-Lisaftoclax**.

BCL-2 Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled peptide from the BH3-binding groove of BCL-2.

- Reagents and Materials:
 - Recombinant human BCL-2 protein
 - Fluorescein-labeled Bak BH3 peptide (Flu-BakBH3)
 - Assay buffer (e.g., PBS with 0.01% Tween-20)
 - **(Rac)-Lisaftoclax** and other test compounds
 - Black, low-volume 384-well plates
 - Plate reader with fluorescence polarization capabilities
- Procedure:
 1. Prepare a solution of BCL-2 protein and Flu-BakBH3 in assay buffer. The concentration of each should be optimized to yield a stable and robust fluorescence polarization signal.
 2. Serially dilute **(Rac)-Lisaftoclax** and control compounds in assay buffer.
 3. In a 384-well plate, add the BCL-2/Flu-BakBH3 mixture to wells containing the diluted compounds.
 4. Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
 5. Measure the fluorescence polarization of each well using a plate reader.

6. The decrease in polarization, indicating displacement of the fluorescent probe, is used to calculate the IC50 value of the test compound.

Cell Viability Assay (CellTiter-Glo®)

This luminescent cell viability assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

- Reagents and Materials:
 - Hematologic cancer cell lines (e.g., RS4;11)
 - Cell culture medium and supplements
 - **(Rac)-Lisaftoclax**
 - CellTiter-Glo® Luminescent Cell Viability Assay kit
 - Opaque-walled 96-well plates
 - Luminometer
- Procedure:
 1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
 2. Treat the cells with a serial dilution of **(Rac)-Lisaftoclax** for a specified duration (e.g., 72 hours).
 3. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 4. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
 5. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 6. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

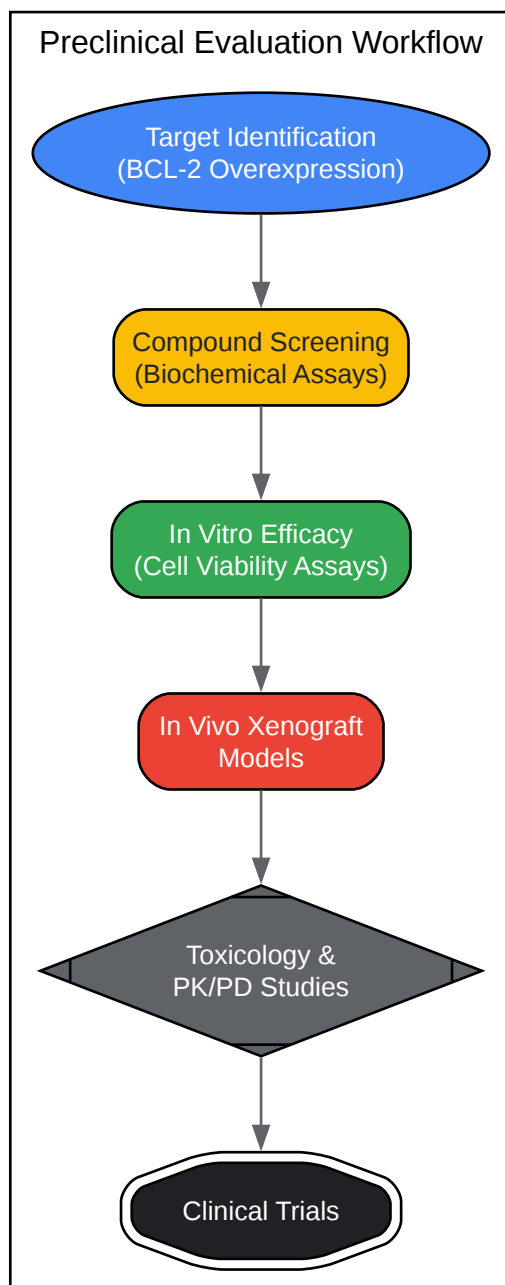
7. Measure the luminescence using a luminometer.
8. The luminescent signal is proportional to the number of viable cells and is used to calculate the IC50 of the compound.

Xenograft Model for Hematologic Malignancies

Patient-derived xenograft (PDX) models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.

- Materials and Methods:
 - Immunodeficient mice (e.g., NSG mice)
 - Human hematologic malignancy cells (cell lines or patient-derived cells)
 - Matrigel (optional, for subcutaneous injection)
 - **(Rac)-Lisafoclax** formulation for oral administration
 - Calipers for tumor measurement
- Procedure:
 1. Inject a suspension of human cancer cells into the flank (subcutaneously) or tail vein (intravenously for disseminated disease models) of the immunodeficient mice.
 2. Monitor the mice for tumor growth. For subcutaneous models, measure tumor volume regularly with calipers.
 3. Once tumors reach a specified size, randomize the mice into treatment and control groups.
 4. Administer **(Rac)-Lisafoclax** orally to the treatment group according to the planned dosing schedule. The control group receives the vehicle.
 5. Continue to monitor tumor growth and the general health of the mice throughout the study.

6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for apoptosis markers).



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Figure 2: A representative experimental workflow for the preclinical development of a BCL-2 inhibitor.

Conclusion

(Rac)-Lisafoclax is a promising BCL-2 selective inhibitor with a well-defined mechanism of action and significant anti-tumor activity in preclinical and clinical settings for hematologic malignancies. Its oral bioavailability and manageable safety profile make it a strong candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The data presented in this technical guide underscore the potential of **(Rac)-Lisafoclax** to become a valuable therapeutic option for patients with BCL-2-dependent cancers.

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